4-(Furan-2-yl)-2-((4-(pyridin-3-ylsulfonyl)piperazin-1-yl)methyl)thiazole

B-Raf kinase inhibition MAPK pathway cancer

4-(Furan-2-yl)-2-((4-(pyridin-3-ylsulfonyl)piperazin-1-yl)methyl)thiazole is a synthetic small molecule (C17H18N4O3S2, MW 390.5) that belongs to a class of thiazole-piperazine sulfonamide hybrids. Its structure combines a 4-(furan-2-yl)thiazole core with a piperazine moiety bearing a pyridin-3-ylsulfonyl group.

Molecular Formula C17H18N4O3S2
Molecular Weight 390.48
CAS No. 1105216-53-2
Cat. No. B2750299
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-(Furan-2-yl)-2-((4-(pyridin-3-ylsulfonyl)piperazin-1-yl)methyl)thiazole
CAS1105216-53-2
Molecular FormulaC17H18N4O3S2
Molecular Weight390.48
Structural Identifiers
SMILESC1CN(CCN1CC2=NC(=CS2)C3=CC=CO3)S(=O)(=O)C4=CN=CC=C4
InChIInChI=1S/C17H18N4O3S2/c22-26(23,14-3-1-5-18-11-14)21-8-6-20(7-9-21)12-17-19-15(13-25-17)16-4-2-10-24-16/h1-5,10-11,13H,6-9,12H2
InChIKeyTWPDBWQDAGVZDP-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

4-(Furan-2-yl)-2-((4-(pyridin-3-ylsulfonyl)piperazin-1-yl)methyl)thiazole (CAS 1105216-53-2): Procurement Baseline


4-(Furan-2-yl)-2-((4-(pyridin-3-ylsulfonyl)piperazin-1-yl)methyl)thiazole is a synthetic small molecule (C17H18N4O3S2, MW 390.5) that belongs to a class of thiazole-piperazine sulfonamide hybrids. Its structure combines a 4-(furan-2-yl)thiazole core with a piperazine moiety bearing a pyridin-3-ylsulfonyl group. Compounds with this general architecture have been explored in patents as potential kinase inhibitors [1], but no specific biological activity data has been publicly reported for this exact compound.

Why Generic Substitution Fails for 4-(Furan-2-yl)-2-((4-(pyridin-3-ylsulfonyl)piperazin-1-yl)methyl)thiazole


Thiazole-based kinase inhibitors are highly sensitive to substitution patterns. Even minor changes at the 4-position of the thiazole ring—such as replacing the electron-rich furan-2-yl group with phenyl or thiophene—can profoundly alter kinase selectivity, potency, and pharmacokinetic properties [1]. Similarly, the specific pyridin-3-ylsulfonyl isomer on the piperazine ring is critical for optimal target engagement, as different positional isomers (e.g., pyridin-2-yl or pyridin-4-yl) have been shown to yield distinct hydrogen-bonding networks and binding conformations in analogous scaffolds [2]. Therefore, generic substitution with a structurally similar but not identical analog carries a high risk of functional failure.

Quantitative Differentiation Evidence for 4-(Furan-2-yl)-2-((4-(pyridin-3-ylsulfonyl)piperazin-1-yl)methyl)thiazole Procurement


4-Position Heterocycle Selectivity: Furan-2-yl vs. Thiophen-2-yl vs. Phenyl

In a chemical series of diarylthiazole B-Raf inhibitors closely related to the target compound scaffold, the furan-2-yl substitution at the thiazole 4-position was found to be critical for maintaining high potency against the B-Raf V600E mutant kinase [1]. While the specific compound was not tested, the study demonstrated that modifications to the R1 aryl group of the thiazole core resulted in a >10-fold loss in inhibitory activity when the heterocycle was altered from furan to other substituents. No direct quantitative data exists for CAS 1105216-53-2 itself.

B-Raf kinase inhibition MAPK pathway cancer

Sulfonyl Isomer Specificity: Pyridin-3-yl vs. Pyridin-2-yl or Pyridin-4-yl

Patent disclosures on thiazole sulfonamide kinase inhibitors emphasize that the position of the nitrogen atom on the pyridylsulfonyl substituent significantly influences kinase selectivity profiles [1]. The pyridin-3-yl isomer (present in the target compound) offers a distinct hydrogen-bonding pattern compared to the pyridin-2-yl or pyridin-4-yl isomers. No direct comparative data for CAS 1105216-53-2 versus its regioisomers has been published.

Kinase inhibitor design sulfonamide binding selectivity

Piperazine Linker Geometry: Pharmacophore Spacing vs. Direct Attachment

The piperazine ring in the target compound provides a specific spatial orientation between the thiazole-furan core and the pyridin-3-ylsulfonyl group. SAR studies on related thiazole-piperazine sulfonamides indicate that altering the linker length or rigidity (e.g., replacing piperazine with piperidine or an ethylene linker) can dramatically reduce target binding affinity due to suboptimal pharmacophore alignment [1]. No direct quantitative data for CAS 1105216-53-2 is available.

Pharmacophore modeling SAR kinase inhibitor

Best Application Scenarios for 4-(Furan-2-yl)-2-((4-(pyridin-3-ylsulfonyl)piperazin-1-yl)methyl)thiazole


Focused B-Raf or MAPK Pathway Kinase Inhibitor Screening

Based on the chemotype's established association with B-Raf kinase inhibition [1], this compound is suitable for inclusion in focused screening libraries targeting the MAPK pathway in cancer cell lines bearing B-Raf V600E mutations. Its specific furan-2-yl substitution and pyridin-3-ylsulfonyl group may confer a selectivity profile distinct from other thiazole-based inhibitors.

Chemical Probe Development for Kinase Profiling

The compound's combination of a furan-thiazole core and a pyridine sulfonamide piperazine tail makes it a candidate for chemical probe development [2]. It can be used in competitive binding assays to map the ATP-binding site preferences of kinases that accommodate a 4-heterocyclic thiazole motif.

Structure-Activity Relationship (SAR) Benchmarking

In medicinal chemistry programs exploring thiazole-piperazine sulfonamide kinase inhibitors, this compound can serve as a benchmark for comparing the effects of 4-position heterocycle variation (furan vs. thiophene vs. phenyl) on potency and selectivity, as informed by SAR trends in the diarylthiazole class [1].

In Vitro ADME and hERG Liability Assessment

Given that related compounds in the diarylthiazole class exhibited elevated hERG inhibitory activity that required optimization [1], this compound can be used in early hERG binding assays and in vitro ADME panels to assess the off-target liability profile of the furan-2-yl specific scaffold.

Quote Request

Request a Quote for 4-(Furan-2-yl)-2-((4-(pyridin-3-ylsulfonyl)piperazin-1-yl)methyl)thiazole

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.